

Fenpropathrin: A Comprehensive Technical Guide to its Chemical and Physical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpropathrin is a synthetic pyrethroid insecticide and acaricide widely utilized in agricultural and household applications for the control of a broad spectrum of pests.[1][2] As a member of the Type II pyrethroids, it is characterized by the presence of an α -cyano group, which enhances its neurotoxic potency.[1][3] This technical guide provides an in-depth overview of the chemical and physical properties of **Fenpropathrin**, detailed experimental protocols for their determination, and a visualization of its primary mode of action. All quantitative data are summarized in structured tables for ease of reference.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of **Fenpropathrin**. These properties are crucial for understanding its environmental fate, biological activity, and for the development of analytical methods and formulations.

Table 1: Chemical Identification of Fenpropathrin



Property	Value	Reference
IUPAC Name	[Cyano-(3- phenoxyphenyl)methyl] 2,2,3,3- tetramethylcyclopropane-1- carboxylate	[1]
CAS Number	39515-41-8 (unstated stereochemistry); 64257-84-7 (racemate)	
Molecular Formula	C22H23NO3	
Molecular Weight	349.43 g/mol	_
Synonyms	Danitol, Meothrin, Fenpropanate, Tame	-

Table 2: Physical Properties of Fenpropathrin

Property	Value	Temperature (°C)	Pressure	Reference
Physical State	Yellow-brown solid (technical grade)	Room Temperature	Ambient	_
Melting Point	45-51 °C	N/A	Ambient	_
Boiling Point	~448.2 - 483.6 °C (rough estimate)	N/A	760 mmHg	
Density	1.15 g/cm ³	25	Ambient	
Vapor Pressure	7.3 x 10 ⁻⁴ Pa	20	N/A	_
Flash Point	100 - 205 °C	N/A	N/A	_
Refractive Index	nD26 1.5283	26	N/A	



Table 3: Solubility and Partition Coefficient of

Fenpropathrin

Property	Value	Temperature (°C)	Reference
Water Solubility	0.014 mg/L	25	
Solubility in Organic Solvents			
Acetone	- >500 g/L	23	_
Cyclohexanone	950 g/L	25	
Methanol	266 g/L	25	_
Xylene	860 g/L	25	
Octanol-Water Partition Coefficient (LogP)	5.48 - 6.0	20	-

Table 4: Stability of Fenpropathrin

Condition	Stability
Alkaline Media	Unstable, decomposes.
Light and Air	Leads to oxidation and loss of activity.
Storage (60°C)	No significant breakdown after 20 weeks.
Soil Half-life (Aerobic)	11 to 34 days.
Soil Half-life (Anaerobic)	>1 year.

Experimental Protocols

The determination of the physicochemical properties of pesticides like **Fenpropathrin** is guided by internationally recognized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), the United States Environmental Protection



Agency (EPA), and the Collaborative International Pesticides Analytical Council (CIPAC). Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method - OECD 102)

The melting point of **Fenpropathrin** is determined using the capillary tube method as outlined in OECD Guideline 102.

- Sample Preparation: A small amount of finely powdered, dry technical-grade **Fenpropathrin** is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed to a height of 2-4 mm by tapping the tube.
- Apparatus: A melting point apparatus equipped with a heating block, a thermometer, and a viewing lens is used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a rapid rate initially to determine an approximate melting point.
 - The apparatus is allowed to cool, and a new sample is prepared.
 - The sample is then heated at a slower, controlled rate (approximately 1°C/minute) as the temperature approaches the previously determined approximate melting point.
 - The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle disappears is recorded as the end of melting. The range between these two temperatures is the melting range.

Vapor Pressure Determination (Gas Saturation Method - OECD 104 / EPA 830.7950)

The vapor pressure of **Fenpropathrin** can be determined using the gas saturation method.



- Principle: A stream of inert gas (e.g., nitrogen) is passed through or over the test substance at a known flow rate and constant temperature, slow enough to ensure saturation of the gas with the substance's vapor.
- Apparatus: The setup includes a gas supply with flow control, a saturation column containing
 the test substance on a solid support, a trapping system (e.g., sorbent tubes), and a
 temperature-controlled environment.

Procedure:

- A known amount of Fenpropathrin is coated onto an inert support material and packed into the saturation column.
- The system is brought to the desired temperature and allowed to equilibrate.
- A controlled flow of inert gas is passed through the saturation column for a measured period.
- The vaporized Fenpropathrin is captured in the trapping system.
- The amount of trapped Fenpropathrin is quantified using a suitable analytical method, such as gas chromatography (GC).
- The vapor pressure is calculated from the mass of the substance transported, the volume of gas passed, and the temperature.

Water Solubility Determination (Shake-Flask Method - OECD 105)

The water solubility of **Fenpropathrin** is determined using the shake-flask method.

- Principle: An excess amount of the test substance is equilibrated with water at a constant temperature, and the concentration of the substance in the aqueous phase is determined.
- Procedure:



- An amount of **Fenpropathrin** in excess of its expected water solubility is added to a flask containing a known volume of distilled water.
- The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25°C) until equilibrium is reached. The time to reach equilibrium is determined in a preliminary test.
- After equilibration, the mixture is centrifuged or filtered to separate the undissolved solid from the aqueous solution.
- The concentration of Fenpropathrin in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
- The experiment is repeated to ensure reproducibility.

Octanol-Water Partition Coefficient (HPLC Method - OECD 117)

The octanol-water partition coefficient (Kow or LogP) of **Fenpropathrin** can be estimated using the HPLC method.

- Principle: There is a correlation between the retention time of a substance in a reversedphase HPLC system and its octanol-water partition coefficient. The logarithm of the retention
 factor (log k) is linearly related to the logP for a series of structurally related reference
 compounds.
- Apparatus: A standard HPLC system with a reversed-phase column (e.g., C18) and a suitable detector (e.g., UV) is used.
- Procedure:
 - A series of reference compounds with known logP values, bracketing the expected logP of Fenpropathrin, are selected.
 - The retention times of the reference compounds and Fenpropathrin are determined under isocratic elution conditions using a mobile phase of methanol/water or acetonitrile/water.



- The logarithm of the retention factor (log k) is calculated for each substance.
- A calibration graph of logP versus log k is plotted for the reference compounds.
- The logP of **Fenpropathrin** is determined by interpolation from the calibration graph using its measured log k value.

Signaling Pathway and Experimental Workflows Mechanism of Action: Interaction with Voltage-Gated Sodium Channels

Fenpropathrin, as a Type II pyrethroid, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects. These channels are crucial for the propagation of nerve impulses. **Fenpropathrin** binds to the open state of the VGSC, preventing its normal inactivation. This leads to a persistent influx of sodium ions, causing prolonged depolarization of the nerve membrane. The continuous firing of the neuron results in hyperexcitability, tremors, paralysis, and ultimately, the death of the insect.



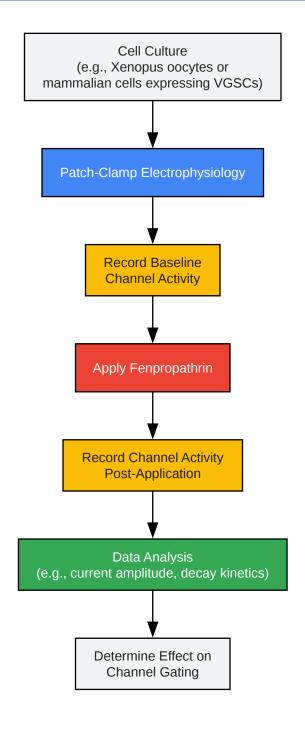
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Caption: **Fenpropathrin**'s mechanism of action on voltage-gated sodium channels.

Experimental Workflow: Assessing Fenpropathrin's Effect on Ion Channels

The following workflow outlines a typical experimental approach to characterize the interaction of **Fenpropathrin** with ion channels, such as VGSCs, using electrophysiological techniques.





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